3-{(4E)-4-[2-(benzyloxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid
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Overview
Description
3-(4-{[2-(BENZYLOXY)PHENYL]METHYLENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[2-(BENZYLOXY)PHENYL]METHYLENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID typically involves multi-step reactions. One common method includes the condensation of benzylidene derivatives with hydrazine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-{[2-(BENZYLOXY)PHENYL]METHYLENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(4-{[2-(BENZYLOXY)PHENYL]METHYLENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3-(4-{[2-(BENZYLOXY)PHENYL]METHYLENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
- 1-(4-Carboxyphenyl)-3-methyl-2-pyrazolin-5-one
- 1-(4-Carboxyphenyl)-3-methyl-5-pyrazolone
Uniqueness
3-(4-{[2-(BENZYLOXY)PHENYL]METHYLENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)BENZOIC ACID is unique due to its specific structural features, such as the presence of the benzyloxy group and the pyrazole ring.
Properties
Molecular Formula |
C25H20N2O4 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
3-[(4E)-3-methyl-5-oxo-4-[(2-phenylmethoxyphenyl)methylidene]pyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C25H20N2O4/c1-17-22(24(28)27(26-17)21-12-7-11-20(14-21)25(29)30)15-19-10-5-6-13-23(19)31-16-18-8-3-2-4-9-18/h2-15H,16H2,1H3,(H,29,30)/b22-15+ |
InChI Key |
PFSVHTWJWYFYMK-PXLXIMEGSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=CC=C2OCC3=CC=CC=C3)C4=CC=CC(=C4)C(=O)O |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=CC=C2OCC3=CC=CC=C3)C4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
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